molecular formula C15H16N2OS B11175710 2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide

2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B11175710
M. Wt: 272.4 g/mol
InChI Key: RHVYGDIYMLWMDH-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C15H16N2OS It is characterized by the presence of a sulfanyl group attached to a methylphenyl ring and an acetamide group linked to a methylpyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methylthiophenol with 4-methyl-2-chloropyridine in the presence of a base, followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted acetamides.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the acetamide group can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide

Uniqueness

2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfanyl group and a pyridinyl ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2OS/c1-11-3-5-13(6-4-11)19-10-15(18)17-14-9-12(2)7-8-16-14/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

RHVYGDIYMLWMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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